(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime
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Overview
Description
(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a methoxyphenoxy group, a phenyl group, a triazole ring, and an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Introduction of the phenyl and methoxyphenoxy groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the oxime group: This step involves the reaction of a ketone intermediate with hydroxylamine under acidic or basic conditions.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime can undergo a variety of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form a nitroso or nitrate derivative.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The triazole ring can participate in various coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Coupling Reactions: Common catalysts include palladium complexes, copper iodide, and nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitroso or nitrate derivatives, while reduction can yield amines.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activity. The presence of the triazole ring and oxime group suggests that it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and oxime group are key functional groups that may interact with these targets, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-(4-chlorophenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)ethanone oxime: Lacks the methoxyphenoxy group.
(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone: Lacks the oxime group.
(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanol: Contains an alcohol group instead of the oxime group.
Uniqueness
The uniqueness of (1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the oxime group, in particular, adds to its versatility and potential biological activity.
Properties
Molecular Formula |
C24H21ClN4O3S |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C24H21ClN4O3S/c1-31-20-11-13-21(14-12-20)32-15-23-26-27-24(29(23)19-5-3-2-4-6-19)33-16-22(28-30)17-7-9-18(25)10-8-17/h2-14,30H,15-16H2,1H3/b28-22- |
InChI Key |
XEERREQJTFXWSO-SLMZUGIISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SC/C(=N/O)/C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=NO)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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